diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Description
Diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound with the molecular formula C17H26N2O5S . It has an average mass of 370.464 Da and a monoisotopic mass of 370.156250 Da .
Synthesis Analysis
A new convenient synthesis of diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate with anti-arrhythmic properties was developed . The synthesis started with the diethyl ester of acetonedicarboxylic acid (I), and used cyclization of I with isonitrosoacetylacetone in the first step instead of acetylation of I to form a pyran ring (II) . This immediately formed a substituted p-nitrosophenol, diethyl-2-hydroxy-4,6-dimethyl-5-nitrosoisophthalate (VII), which was then hydrogenated to produce diethyl ester IV . The proposed method reduced the number of steps from I to IV and increased the yield by 4.5 times .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)C1=C©C(C(=O)OCC)=C(N)S1 . The IUPAC name for this compound is diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, nitrosation, and hydrogenation . The cyclization of the diethyl ester of acetonedicarboxylic acid with isonitrosoacetylacetone forms a substituted p-nitrosophenol . This is then hydrogenated to produce the final product .Properties
IUPAC Name |
diethyl 5-[[2-(diethylamino)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-6-19(7-2)10-12(20)18-15-13(16(21)23-8-3)11(5)14(25-15)17(22)24-9-4/h6-10H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGQOMROUZLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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